(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 624724-29-4
Cat. No.: VC16153010
Molecular Formula: C31H29N3O2S2
Molecular Weight: 539.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 624724-29-4 |
|---|---|
| Molecular Formula | C31H29N3O2S2 |
| Molecular Weight | 539.7 g/mol |
| IUPAC Name | (5Z)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C31H29N3O2S2/c1-21(2)20-36-27-16-14-24(15-17-27)29-25(19-33(32-29)26-12-8-5-9-13-26)18-28-30(35)34(31(37)38-28)22(3)23-10-6-4-7-11-23/h4-19,21-22H,20H2,1-3H3/b28-18- |
| Standard InChI Key | GBQFUXKNDRBCLK-VEILYXNESA-N |
| Isomeric SMILES | CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a central thiazolidinone core (2-thioxo-1,3-thiazolidin-4-one) fused with a pyrazole ring via a methylene bridge. Key substituents include:
-
3-(1-Phenylethyl) group: Attached to the thiazolidinone nitrogen, this hydrophobic moiety enhances lipid solubility and potential blood-brain barrier permeability.
-
5-{[3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene} group: The pyrazole ring is substituted with a 4-isobutoxyphenyl group at position 3 and a phenyl group at position 1, creating a sterically demanding aromatic system. The isobutoxy chain introduces electron-donating effects, which may modulate electronic interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₁H₂₉N₃O₂S | |
| Molecular Weight | 539.72 g/mol | |
| CAS Number | 2955867-94-4 | |
| Predicted LogP | 5.2 (estimated) | |
| Hydrogen Bond Acceptors | 5 |
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, as inferred from analogous protocols :
Step 1: Preparation of 3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Bromination of 4-hydroxybenzaldehyde yields 3-bromo-4-hydroxybenzaldehyde.
-
Alkylation with bromoisobutane introduces the isobutoxy group.
Step 2: Formation of the Thiazolidinone Core
-
Condensation of 2-thioxothiazolidin-4-one with 1-phenylethylamine generates 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one .
Step 3: Knoevenagel Condensation
-
The pyrazole-4-carbaldehyde reacts with the thiazolidinone core under basic conditions (e.g., piperidine/ethanol) to form the methylene bridge, yielding the final compound .
Critical Reaction Parameters:
-
Temperature: 60–80°C for cyclization steps.
-
Catalysts: Anhydrous MgCl₂ for formylation; DCC (dicyclohexylcarbodiimide) for amide couplings .
Biological Activities and Mechanisms
Anticancer Activity
In Vitro Findings:
-
Analogous thiazolidinone–pyrazole hybrids (e.g., 5h, 5e, 5i) exhibit IC₅₀ values of 1.2–3.8 μM against Ehrlich ascites carcinoma and MDA-MB-231 breast cancer cells .
-
Mechanistic studies suggest inhibition of MDM2-p53 interactions, reactivating apoptotic pathways in cancer cells .
In Vivo Efficacy:
-
Murine models treated with 50 mg/kg of hybrid 5h showed a 62% reduction in tumor volume compared to controls .
Table 2: Comparative Anticancer Activity of Thiazolidinone–Pyrazole Hybrids
Antimicrobial Activity
-
Derivatives with halogen substituents (Cl, Br) on the N-arylamino ring demonstrate MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .
-
The thioxo group enhances membrane permeability, facilitating bacterial cell entry .
Structure-Activity Relationship (SAR) Analysis
Role of Substituents
-
Halogen Atoms: Bromine or chlorine at the para position of the N-arylamino ring increases anticancer potency by 40–60% compared to non-halogenated analogs .
-
Isobutoxy Group: The bulky isobutoxy chain in the pyrazole moiety improves metabolic stability, reducing hepatic clearance in preclinical models .
-
Methylene Bridge: The Z-configuration (as in the target compound) optimizes spatial alignment with MDM2’s hydrophobic pocket, enhancing binding affinity .
Electronic Effects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume